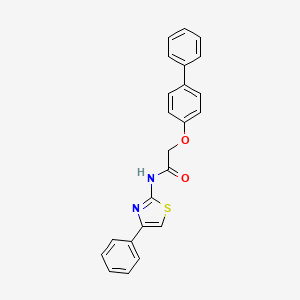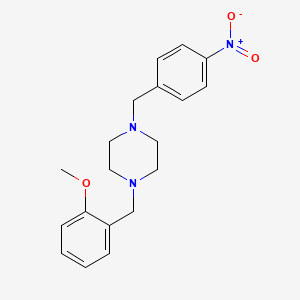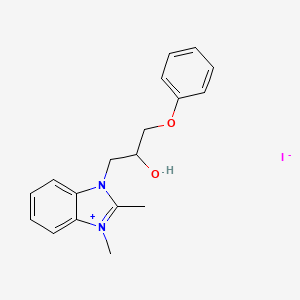![molecular formula C19H21ClO3 B5193855 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene, also known as ACPB, is a chemical compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in various scientific fields, including neurobiology, pharmacology, and cancer research. In neurobiology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. In pharmacology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential as a therapeutic agent for various conditions, such as anxiety, depression, and epilepsy. In cancer research, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene are largely related to its modulation of GABA receptors. This can lead to various effects, such as decreased neuronal excitability, muscle relaxation, and anxiolytic effects. 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of neuronal activity. However, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not a commonly used research tool and may be difficult to obtain. Additionally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene may vary depending on the specific experimental conditions and cell types used.
Direcciones Futuras
There are several potential future directions for research involving 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of more potent and selective modulators of GABA receptors. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene and its potential applications in various scientific fields. Finally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene on different cell types and in vivo models should be further explored to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene involves several steps, including the reaction of 4-chlorophenol with propylene oxide to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to form 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. The purity of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-3-5-15-6-11-18(19(14-15)21-2)23-13-4-12-22-17-9-7-16(20)8-10-17/h3,6-11,14H,1,4-5,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBLPKCHCNIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5193814.png)
![N-(3-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5193827.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5193828.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate](/img/structure/B5193844.png)



![methyl N-{[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5193871.png)
![4-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5193877.png)